molecular formula C19H21N5O4S2 B277197 N-(5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide

N-(5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide

Cat. No. B277197
M. Wt: 447.5 g/mol
InChI Key: UVKYDVGLOHTBMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide, also known as Compound A, is a chemical compound that has been extensively studied for its potential applications in medical research. The compound has been found to possess a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of N-(5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide A involves the inhibition of the NF-κB pathway, which plays a critical role in the regulation of inflammation and immune response. By inhibiting this pathway, N-(5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide A has been found to reduce inflammation and promote cell survival in various cell types.
Biochemical and Physiological Effects:
N-(5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide A has been found to possess a range of biochemical and physiological effects. It has been shown to reduce inflammation and promote cell survival in various cell types, including cancer cells and neurons. Additionally, it has been found to have anti-cancer properties, making it a promising candidate for further investigation in cancer treatment.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide A is its ability to inhibit the NF-κB pathway, which plays a critical role in the regulation of inflammation and immune response. This makes it a promising candidate for further investigation in the treatment of various diseases. However, one of the limitations of N-(5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide A is its potential toxicity, which may limit its use in clinical settings.

Future Directions

There are several future directions for research on N-(5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide A. One area of interest is the development of new compounds that are based on the structure of N-(5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide A, but with improved pharmacological properties. Additionally, further investigation is needed to determine the potential applications of N-(5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide A in the treatment of various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. Finally, more research is needed to determine the potential toxicity of N-(5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide A and its derivatives, and to develop strategies to mitigate any potential adverse effects.

Synthesis Methods

The synthesis of N-(5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide A involves several steps, including the reaction of 2-chloroacetaldehyde with 4-morpholineethanethiol, followed by the reaction of the resulting compound with 2-amino-1,3,4-thiadiazole-5-thiol. The final step involves the reaction of the resulting compound with 1-phenyl-3-pyrrolidinecarboxylic acid anhydride to yield N-(5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide A.

Scientific Research Applications

N-(5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide A has been extensively studied for its potential applications in medical research. It has been found to possess a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. These properties make it a promising candidate for further investigation in the treatment of various diseases.

properties

Molecular Formula

C19H21N5O4S2

Molecular Weight

447.5 g/mol

IUPAC Name

N-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide

InChI

InChI=1S/C19H21N5O4S2/c25-15-10-13(11-24(15)14-4-2-1-3-5-14)17(27)20-18-21-22-19(30-18)29-12-16(26)23-6-8-28-9-7-23/h1-5,13H,6-12H2,(H,20,21,27)

InChI Key

UVKYDVGLOHTBMI-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)CSC2=NN=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4

Canonical SMILES

C1COCCN1C(=O)CSC2=NN=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4

Origin of Product

United States

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